molecular formula C19H12N4O3 B304023 2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile

2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile

Cat. No.: B304023
M. Wt: 344.3 g/mol
InChI Key: WBDPEIZLRLOXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile: is an organic compound with the molecular formula C19H12N4O3 and a molecular weight of 344.32 g/mol . This compound is part of the pyran family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile typically involves a multi-step reaction process. One common method includes the condensation of aromatic aldehydes, malononitrile, and a suitable catalyst under reflux conditions . The reaction is often carried out in the presence of ammonium acetate, which acts as a catalyst to facilitate the formation of the pyran ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: 2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: This compound has shown promise in pharmacological studies due to its potential antimicrobial and anticancer properties . Researchers are exploring its use in developing new therapeutic agents for treating bacterial infections and cancer.

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific chemical properties .

Properties

Molecular Formula

C19H12N4O3

Molecular Weight

344.3 g/mol

IUPAC Name

2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile

InChI

InChI=1S/C19H12N4O3/c20-10-15-17(12-6-8-14(9-7-12)23(24)25)16(11-21)19(22)26-18(15)13-4-2-1-3-5-13/h1-9,17H,22H2

InChI Key

WBDPEIZLRLOXCT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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